molecular formula C10H10O3 B100444 Allyl 4-Hydroxybenzoate CAS No. 18982-18-8

Allyl 4-Hydroxybenzoate

Cat. No.: B100444
CAS No.: 18982-18-8
M. Wt: 178.18 g/mol
InChI Key: NVNSVQJVBIWZNM-UHFFFAOYSA-N
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Description

Allyl 4-Hydroxybenzoate is an organic compound that belongs to the class of esters. It is derived from 4-hydroxybenzoic acid and allyl alcohol. This compound is known for its applications in various fields, including the synthesis of polymers and as an intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

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Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

The primary target of Allyl 4-Hydroxybenzoate, also known as 4-Hydroxybenzoic acid (4-HBA), is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in various organisms such as Pseudomonas aeruginosa and Escherichia coli . The role of this enzyme is to catalyze the conversion of 4-HBA into protocatechuate, a key intermediate in the degradation of aromatic compounds .

Mode of Action

This compound interacts with its target enzyme, p-hydroxybenzoate hydroxylase, by serving as a substrate for the enzyme . The enzyme catalyzes the hydroxylation of 4-HBA, resulting in the formation of protocatechuate . This interaction leads to changes in the metabolic pathways of the organism, affecting the degradation of aromatic compounds .

Biochemical Pathways

The biochemical pathway affected by this compound involves the degradation of aromatic compounds. The compound is hydroxylated to form protocatechuate, which is then either cleaved in ortho- and/or meta-positions or decarboxylated to form catechol . Protocatechuate and catechol are funneled into the TCA cycle following either the β-ketoadipate or protocatechuate meta-cleavage branches .

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action involve changes in the metabolic pathways of the organism. By serving as a substrate for p-hydroxybenzoate hydroxylase, it influences the degradation of aromatic compounds, affecting the organism’s ability to metabolize these compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other aromatic compounds in the environment can affect the compound’s efficacy as they may compete for the same enzyme . Additionally, the compound’s stability may be affected by factors such as pH and temperature

Properties

IUPAC Name

prop-2-enyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h2-6,11H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSVQJVBIWZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457545
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18982-18-8
Record name Allyl 4-Hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl 4-Hydroxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of allyl 4-hydroxybenzoate and how can it be characterized?

A1: this compound (C10H10O3) is an ester formed by the condensation of 4-hydroxybenzoic acid and allyl alcohol. The molecule consists of a benzene ring substituted with a hydroxyl group (–OH) at the para position and an ester group (–COO–) at the ortho position. The ester group is further attached to an allyl group (–CH2CH=CH2).

Q2: How is this compound used in polymer chemistry?

A2: this compound serves as a valuable building block in the synthesis of polymers with tailored properties. For instance, it acts as a reactive monomer in the preparation of transparent copolymers with styrene. [] These copolymers, incorporating hexa(this compound) cyclotriphosphazene, demonstrate promising potential as halogen-free, flame-retardant optical resins.

Q3: What are the thermal properties of polymers containing this compound?

A3: Research indicates that incorporating this compound into polymers can enhance their thermal stability. [] Thermogravimetric analysis (TGA) revealed that copolymers of this compound and styrene exhibit higher onset decomposition temperatures and char yields compared to conventional polystyrene. This improved thermal performance, particularly under nitrogen and air atmospheres at elevated temperatures, makes these copolymers attractive for applications requiring heat resistance. Furthermore, integrated thermogravimetry–Fourier transform infrared analysis (TG-FTIR) can be employed to investigate the decomposition mechanism of these copolymers, offering valuable insights into their thermal behavior. []

Q4: Are there any known reactions that this compound can undergo?

A4: Yes, this compound undergoes acid-catalyzed rearrangements. When treated with strong acids like 75% polyphosphoric acid or a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H2SO4), it rearranges to form 4-hydroxy-3-(2'-hydroxypropyl)benzoic acid. [] This rearrangement highlights the reactivity of the allyl group in the presence of acidic conditions and showcases a potential synthetic route to access modified phenolic acids.

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